Tert-butyl (4-acrylamidobenzyl)carbamate
Description
Contextualization within Protected Amine and Acrylamide (B121943) Chemistry
The study of Tert-butyl (4-acrylamidobenzyl)carbamate is deeply rooted in the principles of protecting group chemistry and polymerization. The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the amine functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protection is crucial for achieving selectivity in multi-step syntheses. Simultaneously, the acrylamide group provides a readily polymerizable unit, enabling the incorporation of the entire molecular structure into larger polymer chains or its attachment to biological molecules.
Significance of the Carbamate (B1207046) Protecting Group in Organic Synthesis
Carbamates, and particularly the tert-butoxycarbonyl (Boc) group, are among the most widely used protecting groups for amines in organic synthesis. orgsyn.orgtandfonline.com Their popularity stems from their ease of installation, stability under a wide range of reaction conditions, and the facility of their removal under specific, mild acidic conditions. rsc.org The Boc group's steric bulk and electronic properties effectively decrease the nucleophilicity and basicity of the amine, rendering it inert to many reagents. orgsyn.org This allows chemists to perform reactions on other functional groups within the molecule without interference from the amine. The ability to deprotect the amine at a desired stage is a key feature of this strategy, enabling the synthesis of complex molecules with high precision.
Role of Acrylamide Moiety in Polymerization and Bio-conjugation Strategies
The acrylamide functional group is a cornerstone of polymer chemistry, known for its ability to undergo free-radical polymerization to form polyacrylamides. researchgate.netmdpi.com These polymers find extensive use in various applications, including as hydrogels in biomedical fields and as flocculants in water treatment. researchgate.netmdpi.com In the context of this compound, the acrylamide moiety allows the molecule to act as a monomer. This monomer can be polymerized or copolymerized with other monomers to create functional polymers with pendant protected amine groups. Furthermore, the acrylamide group can participate in Michael additions, a type of conjugate addition reaction, which is a common strategy for bioconjugation—the linking of a synthetic molecule to a biomolecule such as a protein or peptide. researchgate.net
Overview of Research Trajectories for Multifunctional Building Blocks
Multifunctional building blocks like this compound are of significant interest in materials science and medicinal chemistry. vinatiorganics.comchemicalbook.com The presence of both a protected amine and a polymerizable group on the same molecule opens up avenues for the creation of "smart" or functional polymers. For instance, after polymerization, the Boc protecting groups can be removed to expose the primary amines along the polymer backbone. These amines can then be used for further functionalization, such as attaching drug molecules, targeting ligands, or fluorescent probes. This approach is central to the development of advanced drug delivery systems, diagnostic agents, and novel biomaterials. The research trajectory for such compounds is focused on harnessing their dual functionality to design and synthesize materials with precisely controlled architectures and tailored properties. vinatiorganics.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not precisely determined |
| Solubility | Soluble in many organic solvents |
Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(prop-2-enoylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-13(18)17-12-8-6-11(7-9-12)10-16-14(19)20-15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
InChI Key |
SFVKWTUHFSJMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for Tert Butyl 4 Acrylamidobenzyl Carbamate
Synthesis of the Tert-butyl Carbamate (B1207046) Moiety
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. nih.gov Its popularity stems from its stability under a wide range of reaction conditions, including exposure to nucleophiles and most bases, and its straightforward removal under mild acidic conditions. nih.govchemistrysteps.comorganic-chemistry.org The synthesis of the tert-butyl carbamate portion of the target molecule can be achieved through several established methods.
The most common and direct method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). fishersci.co.uk This transformation is typically conducted in the presence of a base to neutralize the acidic byproduct. The reaction conditions are generally mild, proceeding with high yields at room temperature or with gentle heating. nih.govfishersci.co.uk A variety of solvents can be employed, including tetrahydrofuran (THF), acetonitrile, methanol, or biphasic systems like chloroform/water. fishersci.co.uk The choice of base is also flexible, with common options including sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP). fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate which then collapses to yield the N-Boc protected amine. chemistrysteps.com
Table 1: Representative Conditions for Classical N-Boc Protection
| Base | Solvent(s) | Temperature | Key Features |
|---|---|---|---|
| Sodium Bicarbonate | Chloroform/Water | Reflux | Biphasic system, suitable for many amines. fishersci.co.uk |
| Sodium Hydroxide | Water/THF | Room Temp. | Common aqueous conditions, good for water-soluble amines. fishersci.co.uk |
| 4-DMAP | Acetonitrile | Room Temp. | Catalytic base, effective for less reactive amines. nih.gov |
While direct protection with (Boc)₂O is prevalent, alternative pathways exist for forming the tert-butyl carbamate moiety, often starting from different precursors.
Curtius Rearrangement : This method provides an indirect route to carbamates from carboxylic acids. The process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate then undergoes a thermal or photochemical rearrangement to form an isocyanate. organic-chemistry.org In the context of synthesizing a Boc-protected amine, this isocyanate is trapped in situ with an alcohol, such as tert-butanol, to yield the desired tert-butyl carbamate. organic-chemistry.org This pathway is particularly useful when the corresponding amine is not readily available but the carboxylic acid is.
CO₂ Fixation : Emerging "green" chemistry methodologies utilize carbon dioxide as a C1 building block. Carbamates can be synthesized via a three-component coupling reaction involving an amine, carbon dioxide, and an alkylating agent. organic-chemistry.org This approach offers a more sustainable alternative to traditional methods that may use more hazardous reagents. For example, the reaction can be facilitated by cesium carbonate and a phase-transfer catalyst. organic-chemistry.org
In a precursor molecule such as 4-aminobenzylamine, which contains both a primary aromatic amine and a primary benzylic amine, chemoselectivity is a critical consideration. The benzylic amine is significantly more nucleophilic and basic than the aromatic amine due to the electron-withdrawing nature of the benzene (B151609) ring. This difference in reactivity allows for the selective protection of the benzylic amine. By carefully controlling the reaction conditions, such as using a stoichiometric amount of (Boc)₂O at low temperatures, the more reactive benzylic amine can be preferentially protected, leaving the aromatic amine available for subsequent functionalization.
Introduction of the Acrylamide (B121943) Functional Group
Once the precursor with a single free amino group is secured (e.g., tert-butyl (4-aminobenzyl)carbamate), the acrylamide moiety is introduced. This is fundamentally an amide bond formation reaction.
Acylation is the most direct method for forming the N-aryl acrylamide. This can be accomplished using either a reactive acrylic acid derivative or by activating acrylic acid in situ.
Reaction with Acryloyl Chloride : The amine can be directly acylated using acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving it to completion.
Peptide Coupling Reagents : To avoid the use of the highly reactive and moisture-sensitive acryloyl chloride, acrylic acid can be coupled directly with the amine using a variety of dehydrating agents. This approach is common in peptide synthesis. organic-chemistry.org Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond under mild conditions. nih.govresearchgate.net
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive(s) | Typical Solvent | Key Features |
|---|---|---|---|
| EDCI | HOBt, DIPEA | DMF, DCM | Widely used, suppresses side reactions and racemization. nih.govresearchgate.net |
| DMT-TU | - | Various | A triazinyluronium-based reagent for dehydration. organic-chemistry.org |
Modern synthetic chemistry offers advanced catalytic methods for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be adapted for the synthesis of acrylamides. For instance, the reaction of an aryl iodide with acrylamide in the presence of a palladium catalyst (e.g., palladium acetate), a suitable ligand, and a base can yield the corresponding N-aryl acrylamide. researchgate.net This method provides an alternative strategic pathway, potentially starting from a precursor like tert-butyl (4-iodobenzyl)carbamate, and coupling it directly with acrylamide.
Optimization of Reaction Conditions for Yield and Selectivity
The final step in the most common linear synthesis of Tert-butyl (4-acrylamidobenzyl)carbamate involves the acylation of the aromatic amine of its precursor, tert-butyl (4-aminobenzyl)carbamate, with acryloyl chloride. This transformation is typically carried out under Schotten-Baumann conditions, which involve a two-phase solvent system and a base to neutralize the hydrochloric acid byproduct rsc.org. The optimization of these conditions is critical to maximize the yield of the desired N-acylated product and minimize side reactions, primarily the hydrolysis of the highly reactive acryloyl chloride.
Key parameters for optimization include the choice of base, solvent, temperature, and stoichiometry.
Base: Both inorganic bases (e.g., NaOH, K₂CO₃) and organic bases (e.g., triethylamine, pyridine) can be used. The base's strength and solubility influence the reaction rate and the extent of side reactions. An excess of a strong base in the aqueous phase can accelerate the hydrolysis of the acyl chloride.
Solvent System: A biphasic system, such as dichloromethane/water or diethyl ether/water, is common. The organic phase dissolves the amine precursor and the acrylamide product, while the aqueous phase contains the base and sequesters the HCl byproduct rsc.org. The efficiency of mixing (stirring rate) is crucial in such systems to ensure reactants come into contact at the interface.
Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0–5 °C) is essential to control the reaction rate, suppress the formation of byproducts from polymerization of the acrylamide moiety, and reduce the rate of acryloyl chloride hydrolysis.
Stoichiometry: A slight excess of acryloyl chloride is often used to ensure complete conversion of the amine. However, a large excess should be avoided as it increases the potential for hydrolysis and complicates purification.
Recent advancements in reaction optimization have employed Bayesian optimization algorithms in flow chemistry to fine-tune the parameters of Schotten-Baumann reactions, allowing for rapid identification of optimal conditions for competing objectives like yield and environmental factor (E-factor) nih.gov.
Table 1: Representative Optimization Parameters for Acrylamide Synthesis via Schotten-Baumann Reaction
| Parameter | Variation | Effect on Yield | Effect on Selectivity (N-acylation vs. Hydrolysis) |
| Base | Weak Base (e.g., NaHCO₃) | May result in incomplete reaction due to slow acid neutralization. | High selectivity, as hydrolysis of acyl chloride is slow. |
| Strong Base (e.g., NaOH) | High yield if controlled, but risk of lower yield if base is in excess. | Lower selectivity; accelerates hydrolysis of acyl chloride. | |
| Organic Base (e.g., Et₃N) | Good yields in aprotic solvents. | High selectivity, as it avoids an aqueous phase. | |
| Temperature | Low (0 °C) | Slower reaction rate but generally higher isolated yield. | Favors N-acylation over temperature-sensitive side reactions. |
| High (Room Temp.) | Faster reaction but can lead to lower yield due to side reactions. | Decreased selectivity; promotes hydrolysis and polymerization. | |
| Solvent | Biphasic (DCM/H₂O) | Effective for separating product and byproducts. | Good selectivity, dependent on base and mixing. |
| Aprotic (e.g., THF) | Can provide high yields with an organic base. | Excellent selectivity, as no water is present for hydrolysis. |
Convergent and Divergent Synthesis Approaches for the Target Compound
A linear synthesis involves the sequential modification of a single starting material. The most logical and widely practiced approach to this compound follows a linear sequence starting from a commercially available substituted benzylamine derivative. The key intermediate in this pathway is tert-butyl (4-aminobenzyl)carbamate nih.gov.
A common linear pathway is as follows:
Selective Protection: The synthesis begins with 4-aminobenzylamine, which has two amine groups of differing reactivity. The benzylic amine is more nucleophilic than the aromatic amine. Therefore, selective N-protection of the benzylic amine can be achieved using di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield the key intermediate, tert-butyl (4-aminobenzyl)carbamate.
Acylation: The remaining free aromatic amine of the intermediate is then acylated. This is accomplished by reacting it with acryloyl chloride in the presence of a base, such as triethylamine or sodium hydroxide, in an appropriate solvent like dichloromethane at low temperatures (Schotten-Baumann conditions) rsc.orgrsc.org. This step yields the final product, this compound.
An alternative linear route begins with 4-nitrobenzylamine. The benzylic amine is first protected with the Boc group, followed by the chemical reduction of the nitro group to an aromatic amine (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). The resulting intermediate, tert-butyl (4-aminobenzyl)carbamate, is then acylated as described above.
For this compound, a convergent strategy could involve coupling a pre-functionalized benzyl (B1604629) carbamate fragment with an acrylamide fragment.
Fragment A: Tert-butyl (4-halobenzyl)carbamate (e.g., where halo = Br or I). This fragment can be readily synthesized from the corresponding 4-halobenzylamine and Boc₂O.
Fragment B: Acrylamide.
Coupling Reaction: The key C-N bond-forming step can be achieved via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this reaction, Fragment A would be coupled with Fragment B in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).
This convergent approach offers flexibility and avoids potential chemoselectivity issues inherent in the linear synthesis. Modern photoredox/nickel dual catalysis methods have also emerged as powerful tools for coupling fragments to form protected benzylic motifs, offering mild conditions and excellent functional group tolerance nih.gov.
Novel Catalytic Approaches in the Synthesis of Related Carbamates and Acrylamides
Recent advances in catalysis offer greener, more efficient, and highly selective methods for the formation of carbamate and amide bonds, which are the two key functionalities in the target molecule.
Carbamate Synthesis: Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene or isocyanates semanticscholar.org. Novel catalytic approaches seek to circumvent these materials. A significant area of research is the use of carbon dioxide (CO₂) as a renewable, non-toxic C1 building block.
CO₂-Based Synthesis: Catalytic systems have been developed to directly synthesize carbamates from the three-component reaction of an amine, CO₂, and an alcohol or alkyl halide researchgate.netnih.gov. Catalysts for this transformation include superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) mdpi.com, protic ionic liquids nih.gov, and various metal-based systems mdpi.com. These reactions often proceed under mild conditions and offer a sustainable alternative to traditional methods nih.gov.
Enzymatic Synthesis: Biocatalysis provides an attractive green chemistry approach. Promiscuous esterases and acyltransferases have been shown to catalyze the formation of carbamates from amines and carbonate donors in aqueous media, achieving high yields under mild conditions google.com.
Transition-Metal Catalysis: Palladium- and copper-catalyzed decarboxylative reactions of cyclic carbamates have been developed as versatile methods for generating N-heterocycles, showcasing advanced strategies in C-N bond formation researchgate.net.
Acrylamide Synthesis: The formation of the acrylamide bond traditionally uses a reactive acyl chloride. Modern catalytic methods focus on the direct amidation of acrylic acid or the use of alternative activating agents.
Direct Catalytic Amidation: The most atom-economical method for amide synthesis is the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. This challenging transformation can be promoted by various catalysts, including heterogeneous acid catalysts that facilitate the reaction of arylamines with activated esters like isopropenyl esters.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. It has been applied to the cyclization and functionalization of N-aryl acrylamides to produce various heterocyclic structures, demonstrating novel reactivity pathways under exceptionally mild, metal-free conditions google.com.
Organocatalysis: Lewis basic organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to mediate polar aryl migrations in sulfonyl acrylimides to produce α-aryl acrylamides, a formal aryl/hydrogen exchange that avoids traditional cross-coupling methods.
Lewis Acid Catalysis: The reaction of acrylamide itself with alkyl or acyl chlorides can be promoted by Lewis acid catalysts under mild conditions, providing another route to N-substituted acrylamides.
Reaction Mechanisms and Kinetics of Functional Group Transformations
Mechanism of Carbamate (B1207046) Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions. acsgcipr.orgfishersci.co.uk
The removal of the Boc protecting group is typically achieved through treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk The deprotection mechanism proceeds through a series of well-defined steps:
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com
Formation of a Carbamic Acid: Following protonation, the stable tert-butyl cation is eliminated, resulting in the formation of an unstable carbamic acid intermediate. commonorganicchemistry.com
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.com
Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated, typically forming an ammonium salt (e.g., a TFA salt). commonorganicchemistry.com
The tert-butyl cation generated during this process is a reactive intermediate. It can be quenched by a nucleophilic trapping agent, deprotonate to form isobutylene gas, or polymerize. commonorganicchemistry.com To prevent unwanted side reactions where the cation might alkylate nucleophilic sites on the substrate, scavenger reagents are sometimes added. acsgcipr.org
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Very common, fast, and efficient. fishersci.co.ukmasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | In solvents like 1,4-dioxane or ethyl acetate | Another widely used and effective method. fishersci.co.uknih.gov |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder, environmentally benign alternative. organic-chemistry.org |
In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an "orthogonal" protecting group strategy, where different protecting groups are removed under distinct, non-interfering conditions. masterorganicchemistry.com For a molecule like tert-butyl (4-acrylamidobenzyl)carbamate, which contains an acid-labile Boc group and a base-sensitive/radically polymerizable acrylamide (B121943), an orthogonal approach is essential.
The Boc group is part of the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) protection scheme, where both groups are removed by acidolysis, but often with different kinetic sensitivities. researchgate.net A truly orthogonal strategy involves groups removed by entirely different mechanisms. ub.edu For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, making the Fmoc/tBu (tert-butyl) combination a widely used orthogonal pair in peptide synthesis. researchgate.netnih.gov
In the context of this compound, if another amine were present in a larger molecule, it could be protected with an Fmoc group. The Fmoc group could be selectively removed with a base (e.g., piperidine) without affecting the Boc group or the acrylamide. Conversely, the Boc group could be removed with acid without cleaving the Fmoc group. nih.gov
Table 2: Examples of Orthogonal Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal To |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Fmoc, Cbz (under certain conditions) |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Boc, tBu ethers/esters |
| Cbz (Carboxybenzyl) | Hydrogenolysis (Pd/C, H₂) | Boc, Fmoc |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Boc, Fmoc |
Reactivity of the Acrylamide Moiety
The acrylamide functional group is an α,β-unsaturated carbonyl system, which makes it susceptible to both conjugate addition and polymerization reactions.
The acrylamide moiety is an excellent Michael acceptor. Due to the electron-withdrawing effect of the carbonyl group, the β-carbon is electrophilic and readily attacked by nucleophiles in a conjugate addition reaction known as the Michael addition. researchgate.netrsc.org This reaction is a versatile method for forming carbon-heteroatom or carbon-carbon bonds.
A wide range of nucleophiles can participate in this reaction, with soft nucleophiles like thiols and amines being particularly effective. researchgate.net For example, the reaction of acrylamide with amino compounds leads to the formation of 3-(alkylamino)propionamides. researchgate.netnih.gov The reaction with thiols is also highly efficient, with the thiolate anion being the reactive species. nih.gov The hetero-Michael addition is a second-order reaction, and its rate is influenced by the structure of the acrylamide, the nature of the nucleophile, and steric factors. nih.gov
Table 3: Kinetic Data for Michael Addition to Acrylamide Derivatives
| Nucleophile | Michael Acceptor | Second-Order Rate Constant (k₂) | pH / Conditions |
|---|---|---|---|
| Tris(2-carboxyethyl)phosphine (TCEP) | Acrylamide | 0.07 M⁻¹s⁻¹ | pH 7.4 |
| Cysteine | α-methylene-γ-lactone | 20 M⁻¹s⁻¹ | Not specified |
The vinyl group of the acrylamide moiety allows it to undergo free-radical polymerization to form polyacrylamide. rhmschem.com This chain reaction proceeds via three main stages: mit.edu
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include thermal initiators like potassium persulfate or redox initiator pairs like ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). mit.eduacs.org The initiator radical adds to the double bond of an acrylamide monomer, creating a monomer radical.
Propagation: The newly formed monomer radical attacks another monomer molecule, adding to the growing polymer chain and regenerating the radical at the new terminal end. mit.edu This step repeats, rapidly increasing the length of the polymer chain. The rate of polymerization for acrylamide is often reported to have a reaction order between 1.2 and 1.5 with respect to the monomer concentration. advancedsciencenews.com
Termination: The growth of polymer chains ceases when two radical species react with each other. This can occur through combination (two chains joining) or disproportionation.
The kinetics of the polymerization are complex, with monomer conversion often following first-order decay after an initial phase. acs.org The weight-average molecular mass of the resulting polymer is typically proportional to the inverse square root of the initiator concentration. acs.org
Nucleophilic and Electrophilic Reactivity of Benzyl Amine Derivatives
Upon deprotection of the Boc group, the resulting 4-aminomethyl-N-vinylbenzamide possesses a primary benzylamine functionality. Benzylamines exhibit both nucleophilic and electrophilic characteristics.
The lone pair of electrons on the nitrogen atom is readily available for donation, making benzylamine a competent nucleophile. quora.com Unlike aniline, the lone pair in benzylamine is not delocalized into the benzene (B151609) ring, which enhances its basicity and nucleophilicity. quora.com It can readily participate in nucleophilic substitution and addition reactions, such as reactions with alkyl halides or acylating agents. Kinetic studies of benzylamines reacting with electrophiles often show first-order dependence on both the amine and the substrate. lookchem.com The reactivity can be influenced by substituents on both the benzylamine and the electrophile.
The aromatic ring of the benzylamine derivative is activated towards electrophilic aromatic substitution. The aminomethyl group (-CH₂NH₂) is an electron-donating group, directing incoming electrophiles to the ortho and para positions relative to itself. However, since the para position is already substituted by the acrylamide group, electrophilic attack would be directed to the positions ortho to the aminomethyl substituent.
Investigation of Reaction Kinetics and Rate-Limiting Steps
A comprehensive investigation into the reaction kinetics and rate-limiting steps of functional group transformations involving this compound is crucial for optimizing reaction conditions and understanding the underlying chemical processes. However, detailed kinetic studies, including the determination of rate constants and the identification of specific rate-limiting steps for this particular compound, are not extensively reported in publicly available scientific literature.
In the absence of direct kinetic data for this compound, a general understanding can be inferred from studies on structurally related molecules. For instance, the hydrolysis of other tert-butyl esters has been shown to be subject to kinetic control under varying pH conditions. A study on the hydrolysis of tert-butyl formate revealed that the reaction proceeds through neutral, acid-catalyzed, and base-catalyzed pathways, each with distinct rate constants. usgs.gov The neutral hydrolysis was found to be the predominant pathway in a pH range of 5 to 7. usgs.gov Outside of this range, the reaction rate was significantly influenced by the concentrations of acid or base. usgs.gov The activation energies for the neutral, acidic, and basic hydrolysis of tert-butyl formate were determined to be 78 ± 5, 59 ± 4, and 88 ± 11 kJ/mol, respectively. usgs.gov
While these findings for tert-butyl formate provide a foundational understanding of the kinetic behavior of a tert-butyl ester, it is important to note that the electronic and steric effects of the (4-acrylamidobenzyl) portion of this compound would significantly influence the kinetics of its transformations. The acrylamide group, for instance, is susceptible to polymerization, a reaction that proceeds via a free-radical chain mechanism. The kinetics of such a polymerization would be dependent on factors such as initiator concentration, temperature, and the presence of inhibitors. The rate-limiting step in such a process is typically the initiation step, where free radicals are generated.
To provide a comprehensive analysis of the reaction kinetics and rate-limiting steps for this compound, dedicated experimental studies are required. Such studies would involve monitoring the concentration of reactants and products over time under various conditions to determine rate laws, rate constants, and activation energies for the key transformations of this molecule.
Applications in Advanced Materials and Chemical Biology
Utilization as a Monomer in Polymer Chemistry
The unique architecture of Tert-butyl (4-acrylamidobenzyl)carbamate allows for its incorporation into polymeric structures, imparting specific functionalities that can be revealed in a subsequent step. This approach is central to the creation of smart and functional materials.
The synthesis of well-defined polymers from this compound can be achieved using controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods are crucial for producing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.com
The use of a Boc-protecting group is a common and effective strategy for polymerizing monomers with amine functionalities, as the unprotected amine can interfere with the polymerization process. acs.org Both RAFT and ATRP have been successfully employed to polymerize a wide variety of functional monomers, including styrenes, (meth)acrylates, and (meth)acrylamides. acs.org
RAFT Polymerization: This technique is highly tolerant of various functional groups and does not require metal catalysts. The polymerization of Boc-protected amine-containing monomers, similar in structure to this compound, has been shown to proceed in a controlled manner. acs.orgresearchgate.net For instance, the RAFT polymerization of an N-Boc protected L-glutamic acid-derived methacrylamide monomer resulted in polymers with narrow dispersity. nih.gov The general mechanism allows for the synthesis of polymers where the molecular weight increases linearly with monomer conversion. nih.gov
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for synthesizing well-defined polymers. It has been successfully used for various acrylate and acrylamide (B121943) monomers. cmu.educmu.edu The polymerization of tert-butyl acrylate (tBA), a structurally related monomer, via ATRP has been extensively studied, yielding polymers with low polydispersities and the ability to form block copolymers. researchgate.netresearchgate.net The synthesis of polymers with protected amine side groups via ATRP is a key strategy for creating precursors to functional materials. sigmaaldrich.com
Table 1: Representative Conditions for Controlled Radical Polymerization of Acrylate/Acrylamide Monomers
| Polymerization Method | Monomer | Initiator/CTA | Catalyst/Solvent | Temp (°C) | Dispersity (Đ) |
|---|---|---|---|---|---|
| ATRP | N,N-dimethylacrylamide | Methyl 2-chloropropionate | CuCl/Me6TREN / Toluene | 20 | ~1.2 |
| RAFT | n-Butyl Acrylate | tert-Butyl Dithiobenzoate | AIBN | 60 | < 1.2 |
| ATRP | tert-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA / Anisole | 60 | ~1.1 |
This table presents representative data for similar monomer systems to illustrate typical outcomes of controlled radical polymerization techniques. cmu.educmu.eduresearchgate.net
This compound can be copolymerized with a wide range of other vinyl monomers to create materials with tailored properties. Copolymerization allows for the fine-tuning of characteristics such as solubility, thermal properties, and mechanical strength. The reactivity ratios of the comonomers dictate their incorporation into the polymer chain, leading to random, alternating, or block copolymers. rsc.org
For example, N-tert-butylacrylamide (NTB), a related monomer, has been successfully copolymerized with various functional monomers like quinolinylacrylate and 7-methacryloyloxy-4-methyl coumarin using free radical polymerization. researchgate.net These studies demonstrate the versatility of the acrylamide moiety in forming copolymers with diverse structures.
Using controlled polymerization techniques like RAFT, copolymers of n-butyl acrylate have been synthesized with various semifluorinated acrylates, achieving excellent control over molecular weight and low dispersity. rsc.orgresearchgate.net Similarly, block copolymers have been prepared using ATRP, where a macroinitiator of one polymer type is used to initiate the polymerization of a second monomer, such as in the case of poly(styrene)-b-poly(tert-butyl acrylate). researchgate.netcmu.edu This modularity allows for the integration of the specific functionalities of this compound into a broad spectrum of polymeric materials.
A primary application of polymers derived from this compound is their role as precursors to functional poly(acrylamides). The Boc group is a thermolabile and acid-labile protecting group, which can be removed under specific conditions to yield a primary amine. acs.orgnanosoftpolymers.com This deprotection step transforms the non-polar, protected polymer into a cationic or neutral, highly functional polymer.
This transformation is a powerful tool for creating materials with responsive properties. The resulting poly(4-acrylamidobenzyl)amine is a functional polyacrylamide with pendant primary amine groups. These amines can be protonated in acidic conditions, rendering the polymer water-soluble and positively charged. This strategy has been widely used to create pH-responsive polymers and to introduce reactive sites for further chemical modification. researchgate.netbeilstein-journals.org The ability to deprotect these groups post-polymerization is a key advantage, enabling the creation of complex functional materials that would be difficult to synthesize directly. nih.gov
Application in Bio-conjugation and Bioconjugate Chemistry
The polymers synthesized from this compound are particularly useful in the field of bioconjugation. Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid structure. The functional polymers derived from this monomer serve as excellent scaffolds for attaching biologically active molecules.
After deprotection, the primary amine groups on the polymer backbone serve as reactive handles for the covalent attachment of biomolecules like peptides and proteins. Standard bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be used to link the polymer to lysine residues or the N-terminus of proteins.
This approach is valuable for several applications:
Improving Solubility and Stability: Attaching these polymers can enhance the solubility and in vivo stability of therapeutic proteins.
Creating Biosensors: The polymer can be functionalized with reporter molecules (e.g., fluorophores) and then linked to a protein to create a biosensor.
Surface Modification: Polymer chains can be grafted onto surfaces and subsequently biofunctionalized to create substrates that promote specific cell adhesion and growth. frontiersin.org
The monomer unit itself, after deprotection, embodies the structure of a para-aminobenzyl amine. This structural motif is related to the para-aminobenzyl carbamate (B1207046) (PABC) system, which is a well-known self-immolative linker used in the design of antibody-drug conjugates (ADCs). researchgate.net In these systems, an enzymatic cleavage triggers a cascade of reactions that ultimately releases a payload.
By incorporating this compound into a polymer, it is possible to create multivalent linkers. After deprotection, the pendant aminobenzyl groups can be further functionalized to act as attachment points for affinity ligands (e.g., biotin, small molecule inhibitors) or probes (e.g., fluorescent dyes, spin labels). The polymer backbone provides a scaffold that can increase the local concentration of these reagents, potentially leading to enhanced binding affinity (avidity) or improved signal detection in diagnostic assays.
Strategies for "Click Chemistry" Integration
While direct, widespread examples for this compound are still emerging in the literature, its structure is inherently suited for integration into "click chemistry" workflows, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The primary strategy involves the deprotection of the Boc group to reveal the primary amine on the polymer backbone. This amine group can then be functionalized with moieties that can participate in click reactions.
Common strategies include:
Functionalization for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The exposed amine can be acylated with a molecule containing a terminal alkyne or an azide group. For instance, reaction with an activated ester of propiolic acid would introduce a terminal alkyne. Alternatively, reaction with an azide-containing carboxylic acid (using carbodiimide coupling chemistry) would introduce an azide group. The resulting polymer is then primed to react with a corresponding azide- or alkyne-functionalized molecule, biomolecule, or surface.
Thiol-ene Reactions: The primary amine can be modified with a reagent that introduces a thiol group. This thiol-functionalized polymer can then undergo a photo- or radical-initiated thiol-ene reaction with an alkene-containing molecule, providing another efficient method for bioconjugation or material modification.
These post-polymerization modification strategies allow for the precise introduction of a wide range of functionalities onto the polymer scaffold, derived from the original this compound monomer.
Role as a Synthetic Intermediate for Complex Molecular Architectures
The utility of this compound extends to its role as a key intermediate in the synthesis of more elaborate molecules and materials. Its dual functionality is paramount to its utility in this context.
Precursor for Advanced Organic Compounds
As a precursor, this compound provides a strategic advantage in multi-step syntheses. The acrylamide group can undergo various chemical transformations, such as Michael additions or conjugate additions, to build molecular complexity. Simultaneously, the Boc-protected amine ensures that this reactive site remains inert until its specific reactivity is required later in the synthetic sequence.
For example, polymers synthesized from this compound can serve as precursors to functional materials. One study detailed the synthesis of a thermoresponsive copolymer, poly(N-isopropylacrylamide-co-3-(acrylamidophenyl)boronic acid-co-tert-butyl (4-acrylamidobenzyl)carbamate). In this research, the Boc-protected amine groups were deprotected to yield primary amines, which were then conjugated with biotin. This demonstrates the role of the monomer as a precursor to a bioconjugated, stimuli-responsive polymer system.
| Property | Value |
| Copolymer Composition | N-isopropylacrylamide, 3-(acrylamidophenyl)boronic acid, this compound |
| Deprotection Agent | Trifluoroacetic acid (TFA) |
| Subsequent Conjugation | Biotinylation of the deprotected primary amines |
| Application | Thermoresponsive material with potential for bioconjugation |
Building Block in Multistep Total Synthesis
While its application as a building block in the total synthesis of complex natural products is not extensively documented, its structure lends itself to such applications in principle. In a hypothetical multistep synthesis, the acrylamide moiety could be used to form a key carbon-carbon or carbon-nitrogen bond early in the synthetic route. The protected amine, located on the benzyl (B1604629) ring, could be carried through multiple synthetic steps. At a late stage, its deprotection would unveil a nucleophilic primary amine, ready for a crucial bond-forming event to complete the target molecule or to attach it to another complex fragment. This strategy allows for the introduction of an aminobenzyl fragment into a larger molecular framework in a controlled and predictable manner.
Spectroscopic and Advanced Analytical Characterization
Infrared (IR) Spectroscopy for Functional Group Identification5.3.1.No infrared absorption spectra are publicly available. This data would be used to identify the presence of key functional groups within the molecule, such as the N-H, C=O (amide and carbamate), and C=C (alkene) stretching and bending vibrations.
The absence of this fundamental analytical data in the scientific literature and chemical databases prevents a detailed and accurate discussion of the spectroscopic and analytical characterization of tert-butyl (4-acrylamidobenzyl)carbamate. Such information is typically generated and published following the synthesis and purification of a chemical compound.
Chromatographic Techniques for Analysis and Purification
No specific HPLC methods for the purity analysis or quantification of this compound have been detailed in the reviewed literature.
While column and flash chromatography are common methods for purifying synthetic intermediates, no published procedures detailing the specific conditions (e.g., stationary phase, mobile phase) for the purification of this compound were found.
X-ray Diffraction Analysis for Solid-State Structure Determination
There is no available crystallographic data from X-ray diffraction studies for this compound in the scientific literature. Consequently, information regarding its solid-state structure, crystal system, and molecular geometry cannot be provided.
Computational and Theoretical Investigations
Molecular Modeling for Conformational Analysis
Molecular modeling techniques are employed to explore the conformational landscape of Tert-butyl (4-acrylamidobenzyl)carbamate, identifying stable geometries and the energy barriers between them. The flexibility of this molecule arises from several rotatable bonds, including those in the benzyl (B1604629) carbamate (B1207046) and acrylamide (B121943) moieties.
The conformational preference of the acrylamide group is of particular interest. Studies on acrylamide itself have shown that it can exist in different conformations, with the relative stability depending on the substituent. For instance, computational analysis of acrylamide has identified two primary conformers, with one being more stable than the other by approximately 1.24 kcal/mol. researchgate.net The orientation of the vinyl group relative to the amide plane is a key determinant of conformational stability.
Table 1: Representative Conformational Data for Acrylamide
This table presents data for the parent acrylamide molecule as a reference for the conformational behavior of the acrylamide moiety in the target compound.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|
| Conformer I | 0.00 | 0 (planar) |
| Conformer II | 1.24 | 180 (planar) |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it a valuable tool for studying molecules of the size of this compound.
DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
The acrylamide group, being an electron-withdrawing group, influences the electronic properties of the benzene (B151609) ring. The carbamate group, on the other hand, can act as an electron-donating group. The combination of these functional groups modulates the electron distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions, providing clues about the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of a Model Carbamate Compound
The following table shows representative DFT-calculated electronic properties for a related carbamate compound to illustrate the type of data obtained from such calculations.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
DFT calculations are also instrumental in simulating various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign spectral features.
Simulated IR spectra can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-H and C=O stretching vibrations of the amide and carbamate groups, and the C=C stretching of the acrylamide moiety. Similarly, simulated NMR spectra can aid in the assignment of proton and carbon chemical shifts, providing a deeper understanding of the molecular structure in solution.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can offer insights into its conformational dynamics, interactions with solvent molecules, and its role in processes like polymerization. mdpi.com
Given the presence of the acrylamide group, a key application of MD simulations would be to investigate the initial steps of polymerization. Simulations can model the approach of a radical initiator and the subsequent chain propagation, providing a detailed, atomistic view of the reaction mechanism. acs.orgnih.gov The simulations can also reveal how the bulky tert-butyl carbamate group influences the stereochemistry and tacticity of the resulting polymer.
Furthermore, MD simulations can be used to study the self-assembly of this compound molecules in solution or at interfaces. These simulations can predict the formation of aggregates and provide information on the intermolecular forces that govern these processes. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov While no specific QSPR studies on this compound have been reported, QSPR models have been developed for various carbamates and related compounds to predict properties such as solubility, melting point, and chromatographic retention times. nih.govresearchgate.net
The development of a QSPR model for this class of compounds would involve calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors would then be correlated with experimentally determined physicochemical properties using statistical methods like multiple linear regression or machine learning algorithms. Such models could be valuable for predicting the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of materials with desired characteristics.
Table 3: Common Molecular Descriptors Used in QSPR Studies
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Randic Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Synthetic Routes
Current synthetic routes for functional monomers like tert-butyl (4-acrylamidobenzyl)carbamate often rely on traditional chemical methods. Future research should prioritize the development of more environmentally friendly and sustainable synthetic pathways.
Biocatalytic Approaches : A significant area for exploration is the use of enzymes in the synthesis process. Nitrile hydratase enzymes have been successfully employed for the industrial-scale production of acrylamide (B121943) from nitriles, offering a greener alternative to chemical hydration. nih.govmitsuichemicals.com This biocatalytic method operates under mild conditions and demonstrates high selectivity, reducing by-products and environmental impact. mitsuichemicals.combasf.com Future work could investigate the feasibility of a chemoenzymatic route, where a biocatalyst is used to form the acrylamide moiety on a precursor molecule.
Sustainable Solvents and Reagents : The replacement of hazardous solvents and reagents is a core principle of green chemistry. Investigations could focus on using greener solvents, such as water or bio-derived solvents, for the synthesis. mdpi.com Furthermore, alternative, non-toxic reagents for the introduction of the Boc-protecting group could be explored, moving away from traditional methods. acs.orgrsc.org An eco-friendly synthesis of carbamates from amines, CO2, and alcohols has been reported, which could be adapted for this compound. rsc.org
| Synthetic Route | Potential Advantages | Key Research Challenge |
|---|---|---|
| Biocatalysis (e.g., Nitrile Hydratase) | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. researchgate.net | Enzyme compatibility with substituted nitrile precursors. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. nih.gov | Optimization of microwave parameters to avoid side reactions or decomposition. |
| Green Reagents (e.g., CO2) | Use of renewable and non-toxic feedstocks, halogen-free process. rsc.org | Catalyst development for efficient CO2 utilization under mild conditions. |
Exploration of Novel Polymer Architectures
The polymerizable nature of this compound makes it an ideal candidate for creating complex and well-defined polymer architectures. Controlled radical polymerization techniques are particularly promising.
Controlled Radical Polymerization : Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be used to synthesize polymers with controlled molecular weights, low dispersity, and defined end-groups. mdpi.comrsc.org Applying these methods, which have been successful for related monomers like tert-butyl acrylate, would enable the creation of well-defined homopolymers and block copolymers. cmu.educmu.edu
Block Copolymers : By sequentially polymerizing this monomer with other functional monomers, novel block copolymers can be designed. For example, copolymerization with a hydrophilic monomer could lead to amphiphilic block copolymers that self-assemble into micelles or vesicles, with potential applications in nanotechnology and materials science.
Branched and Star Polymers : Using the "arm first" or "core first" methods in conjunction with controlled polymerization techniques, star-shaped or branched polymers could be synthesized. cmu.edu These architectures are known for their unique solution properties and rheological behavior compared to their linear analogues.
Integration into Advanced Chemical Sensor Design
Functional polymers are increasingly used as the active layer in chemical sensors. researchgate.netfunpolysens.com Polymers derived from this compound are particularly suitable for developing stimuli-responsive sensors.
The key to its function as a sensor component is the acid-labile Boc protecting group. In the presence of an acidic environment, the Boc group is cleaved, exposing a primary amine. This transformation from a non-polar, protected amine to a charged, hydrophilic ammonium group under acidic conditions causes a significant change in the polymer's properties, such as its solubility, conformation, and electronic characteristics. rsc.orgresearchgate.net This change can be transduced into a detectable signal (e.g., optical or electrical), forming the basis of a pH sensor. researchgate.netacs.org
| Sensor Type | Sensing Mechanism | Potential Application |
|---|---|---|
| pH Sensor | Acid-catalyzed deprotection of the Boc group leads to a change in polymer polarity and charge. | Environmental monitoring, biological process tracking. |
| Biosensor | The deprotected amine can be used to immobilize biological recognition elements (e.g., enzymes, antibodies). | Medical diagnostics, food safety. nih.gov |
Investigation of Smart Material Applications
Smart materials, or stimuli-responsive materials, change their properties in response to external triggers. acs.org Polymers of this compound are excellent candidates for pH-responsive smart materials.
pH-Responsive Hydrogels : Cross-linked polymers of this monomer could form hydrogels that exhibit pH-dependent swelling behavior. mdpi.com At neutral or basic pH, the hydrogel would be relatively hydrophobic due to the Boc group. Upon exposure to an acidic environment, the deprotection would render the polymer network hydrophilic, causing the hydrogel to swell significantly. This behavior is useful for applications such as controlled-release systems or chemical valves. nih.gov
Thermo-Responsive Copolymers : By copolymerizing this monomer with thermo-responsive monomers like N-isopropylacrylamide (NIPAm), dual-responsive materials can be created. mdpi.com Such copolymers could exhibit both a lower critical solution temperature (LCST) and pH-responsiveness, allowing for more complex and finely-tuned control over material properties in response to multiple stimuli. mdpi.comrsc.org
Hybrid Material Development Incorporating the Compound
Combining organic polymers with inorganic components can create hybrid materials with synergistic or novel properties. mdpi.com
Organic-Inorganic Nanocomposites : Polymers of this compound can be used as a matrix for inorganic nanoparticles (e.g., silica, gold, iron oxide). mdpi.comnih.gov The polymer component can impart processability and stimuli-responsiveness, while the inorganic component can provide properties such as magnetic response, optical activity, or enhanced mechanical strength. rsc.org
Surface Functionalization : The monomer or its resulting polymer could be grafted onto the surface of inorganic substrates. This surface modification can alter the properties of the substrate, for instance, by creating a pH-responsive surface. Controlled radical polymerization techniques are particularly effective for grafting polymers from surfaces to create well-defined polymer brushes. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
